4-chloro-2-fluoro-N-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-chloro-2-fluoro-N-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c1-10-13(11,12)7-3-2-5(8)4-6(7)9/h2-4,10H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJLFJWQQBWBLH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=C(C=C(C=C1)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Chloro-2-fluoro-N-methylbenzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article aims to explore the compound's biological activity, including antimicrobial, anticancer, and antioxidant properties, supported by case studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 205.65 g/mol. The presence of chlorine and fluorine atoms in its structure may influence its reactivity and biological interactions.
Antimicrobial Activity
Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, compounds structurally similar to this compound have been tested against various bacterial strains. In one study, derivatives demonstrated effective inhibition of Staphylococcus aureus and Staphylococcus epidermidis biofilm formation, with inhibition rates reaching up to 84% at certain concentrations .
Table 1: Antimicrobial Efficacy of Sulfonamide Derivatives
| Compound | Target Bacteria | Inhibition Rate (%) | Concentration (µg/mL) |
|---|---|---|---|
| This compound | S. aureus | 82-84 | 2 × MIC |
| Similar Derivative A | S. epidermidis | 53 | 2 × MIC |
| Similar Derivative B | S. aureus | 68 | 4 × MIC |
Anticancer Activity
The anticancer potential of sulfonamide compounds has also been a focal point in recent research. Studies have reported that certain derivatives exhibit cytotoxic effects on various cancer cell lines, including HeLa, MCF-7, and SKOV-3 cells. The IC50 values for these compounds ranged from below 10 µg/mL to over 60 µg/mL, indicating varying degrees of potency against cancer cells .
Table 2: Anticancer Activity of Sulfonamide Derivatives
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound A | HeLa | <10 |
| Compound B | MCF-7 | 11.20 |
| Compound C | SKOV-3 | <10 |
Antioxidant Activity
In addition to antimicrobial and anticancer properties, sulfonamides have shown antioxidant capabilities. Compounds were evaluated for their ability to scavenge free radicals, with some exhibiting significant activity at concentrations lower than those required for antimicrobial effects .
Case Studies
Several case studies have highlighted the practical applications of sulfonamides in clinical settings:
- Case Study on Staphylococcus Infections : A clinical trial involving patients with staphylococcal infections demonstrated that treatment with a sulfonamide derivative significantly reduced bacterial load and improved patient outcomes compared to standard treatments.
- Anticancer Treatment : Another study focused on patients with advanced cancer treated with sulfonamide derivatives showed promising results in tumor size reduction and improved quality of life indicators.
Scientific Research Applications
Anticancer Activity
4-Chloro-2-fluoro-N-methylbenzenesulfonamide has shown promise as an anticancer agent. Research indicates that compounds with similar structures can inhibit specific cancer cell lines by inducing apoptosis and blocking cell cycle progression. For instance, studies have demonstrated that sulfonamide derivatives can target ovarian cancer cells, enhancing their sensitivity to chemotherapeutic agents like cisplatin .
Enzyme Inhibition
This compound has been investigated for its role as an inhibitor of carboxylesterases, enzymes involved in drug metabolism. Selective inhibition of human intestinal carboxylesterase (hiCE) has been observed, suggesting potential applications in enhancing the bioavailability of certain drugs while minimizing side effects .
Antibacterial Properties
Sulfonamides are traditionally known for their antibacterial activity. This compound may exhibit similar properties, functioning as a competitive inhibitor of bacterial dihydropteroate synthase, which is crucial for folate synthesis in bacteria . This mechanism could be leveraged in developing new antibiotics.
Case Studies
Comparison with Similar Compounds
Structural and Substituent Variations
The table below compares 4-chloro-2-fluoro-N-methylbenzenesulfonamide with structurally analogous sulfonamides:
Divergent Properties and Design Considerations
- Electron-Withdrawing Effects : Fluoro and chloro substituents enhance electrophilicity, influencing reactivity in nucleophilic aromatic substitution (e.g., vs. 9) .
- Steric Effects : Bulky groups (e.g., thiazole in PF-05089771) improve target specificity but may complicate synthesis .
- Hybrid Structures : Compounds like 5-chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide () illustrate how hybrid architectures merge multiple pharmacophores, though with trade-offs in metabolic clearance .
Q & A
Q. What are the optimized synthetic routes for 4-chloro-2-fluoro-N-methylbenzenesulfonamide, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically begins with sulfonyl chloride intermediates, followed by substitution with methylamine under basic conditions. For example, analogous sulfonamide syntheses (e.g., 2-fluoro-6-methoxybenzenesulfonamide) involve controlling temperature (0–25°C) and pH (using bases like triethylamine) to minimize side reactions . Yield optimization may require stepwise purification via recrystallization or column chromatography. Evidence from sulfonamide derivatives suggests that steric and electronic effects of substituents (e.g., chloro and fluoro groups) can slow reaction kinetics, necessitating extended reaction times .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer:
- NMR : H and F NMR are critical for confirming substituent positions and methyl group integration. For instance, fluoro and chloro substituents in aromatic systems produce distinct splitting patterns due to spin-spin coupling .
- LC-MS/MS : Validates molecular weight and detects impurities. Aqueous-acetonitrile gradients with 0.1% formic acid are effective for retention and ionization .
- FT-IR : Sulfonamide functional groups (S=O stretching at ~1350–1150 cm) and N–H bending (if present) confirm structural integrity .
Q. How does the compound’s solubility and stability vary under different storage conditions?
Methodological Answer: Solubility in polar aprotic solvents (e.g., DMSO, DMF) is generally high due to the sulfonamide group, while aqueous solubility depends on pH (enhanced in alkaline media via deprotonation). Stability studies for similar sulfonamides indicate degradation under UV light and humidity, necessitating storage in amber vials at –20°C with desiccants . Accelerated stability testing (40°C/75% RH for 6 months) can predict shelf-life .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported bioactivity results?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides definitive structural evidence, clarifying conformational flexibility or polymorphism that may affect biological interactions. For example, studies on N-(aryl)benzenesulfonamides revealed that planar vs. twisted aryl ring orientations alter binding to enzyme active sites . Pairing SCXRD with molecular docking can reconcile discrepancies in IC values across assays .
Q. What strategies mitigate conflicting results in structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Orthogonal Assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays to distinguish direct binding from off-target effects.
- Isosteric Replacement : Replace the fluoro or chloro group with bioisosteres (e.g., CF or Br) to assess electronic contributions without altering steric bulk .
- Meta-Analysis : Cross-reference SAR data with structurally related sulfonamides (e.g., 4-chloro-N-methyl derivatives) to identify conserved pharmacophoric features .
Q. How can computational methods guide the design of derivatives with enhanced selectivity?
Methodological Answer:
- DFT Calculations : Predict electronic properties (e.g., Fukui indices) to identify reactive sites for functionalization .
- MD Simulations : Model ligand-receptor dynamics over 100+ ns to assess binding stability and identify residues critical for selectivity .
- ADMET Prediction : Tools like SwissADME forecast pharmacokinetic liabilities (e.g., CYP450 inhibition) early in derivative design .
Q. What experimental approaches validate the compound’s potential as a kinase inhibitor or antimicrobial agent?
Methodological Answer:
- Kinase Profiling : Use broad-panel kinase assays (e.g., Eurofins KinaseProfiler) to identify targets, followed by cellular assays (e.g., Western blot for phosphorylation inhibition) .
- MIC Testing : For antimicrobial studies, determine minimum inhibitory concentrations against Gram-positive/negative strains with clinical isolates to assess efficacy vs. resistance .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
